molecular formula C16H20N2O2S B2451520 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 691860-68-1

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2451520
CAS No.: 691860-68-1
M. Wt: 304.41
InChI Key: XQQXETYTGLDPHC-UHFFFAOYSA-N
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Description

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide is a fascinating chemical compound that has garnered attention in various scientific fields. This compound features a thiazole ring, which is known for its versatility and reactivity, making it a valuable component in the synthesis of various biologically active molecules.

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-5-15(19)18-16-17-14(11-21-16)12-6-8-13(9-7-12)20-10-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQXETYTGLDPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves the reaction of 4-propoxyphenyl isothiocyanate with 2-bromo-1-butanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the addition of the butanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive agent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
  • N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide
  • N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]butanamide

Uniqueness

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide stands out due to its unique propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The presence of the propoxy group enhances its physicochemical properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, which can result in:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Receptor Activity : It can interact with receptors to either activate or inhibit signaling pathways that influence cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In cancer research, the compound has demonstrated cytotoxic effects against several cancer cell lines. A study evaluated its effects on human breast cancer (MCF-7) cells and reported:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the intrinsic pathway.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against resistant bacterial strains. Results indicated a promising potential for use in treating infections caused by multidrug-resistant bacteria .
  • Anticancer Research : In a study published in Cancer Letters, this compound was tested on various cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to similar compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide and N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]butanamide, this compound exhibits unique biological activities due to the propoxy group. This structural difference contributes to enhanced solubility and bioavailability.

Compound Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamideModerate antimicrobial activity
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]butanamideLow anticancer activity
This compound High antimicrobial & anticancer activity

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